trans-Diethyl Stilbestrol Acetate
Description
Historical Context of Synthetic Estrogens in Scientific Inquiry
The journey into synthetic estrogens began in the early 20th century, driven by a desire to understand and harness the therapeutic potential of hormones. Following the identification of naturally occurring estrogens, researchers sought to create synthetic versions that were more stable, orally active, and less expensive to produce than those extracted from animal sources. researchgate.net A pivotal moment came in 1938 with the synthesis of diethylstilbestrol (B1670540) (DES) by Sir Charles Dodds and his colleagues. diethylstilbestrol.co.uk This nonsteroidal estrogen was significantly more potent than previously developed synthetic compounds. researchgate.net
The 1940s marked a period of increased understanding of the hormonal control of the female reproductive cycle, paving the way for therapeutic applications. pbs.org Scientists explored the use of synthetic hormones for various gynecological disorders. pbs.org The development of synthetic estrogen was a crucial step, and by 1942, Premarin, a form of conjugated estrogens, received FDA approval for treating menopausal symptoms. everydayhealth.com The discovery of methods to synthesize progesterone (B1679170) from plant sources by Russell Marker in 1943 further revolutionized the field, making mass production of synthetic hormones feasible. pbs.org These early synthetic estrogens, including DES, were not only investigated for their potential in reproductive medicine but also became valuable tools in cancer research, particularly for breast and prostate cancer. menopauselearning.comnih.gov
The Role of Diethylstilbestrol Derivatives in Mechanistic Biology Research
Diethylstilbestrol (DES) and its derivatives have been instrumental as research tools to investigate fundamental biological processes. As a potent synthetic estrogen, DES mimics the action of natural estrogens by binding to estrogen receptors (ERs), primarily ERα and ERβ. patsnap.comwikipedia.org This interaction triggers a cascade of cellular events, including the translocation of the activated receptor to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes. patsnap.com
The potent and sometimes prolonged activation of estrogen receptors by DES has allowed researchers to study the downstream effects of estrogen signaling in various tissues, including the reproductive system, brain, and bone. patsnap.com This has been particularly valuable in understanding the mechanisms of hormone action and the consequences of disrupting normal hormonal balance. patsnap.com
Furthermore, research using DES has shed light on its non-genomic effects, which are not mediated by direct gene regulation. For instance, studies have shown that DES can interact with cell membranes, affecting their fluidity and structure. nih.gov It has also been identified as a potent inhibitor of store-operated calcium channels, which are crucial for cellular calcium signaling. researchgate.net These findings highlight the multifaceted ways in which DES and its derivatives can influence cellular function beyond their classical receptor-mediated pathways.
The study of DES has also been critical in the field of toxicology and developmental biology. In utero exposure to DES has been linked to various developmental abnormalities, providing a model for understanding how endocrine-disrupting chemicals can interfere with normal development. diethylstilbestrol.co.uknih.gov Research in this area has explored the epigenetic changes, such as alterations in DNA methylation and histone modifications, induced by DES, which can lead to long-term changes in gene expression. patsnap.com
Specific Focus: trans-Diethyl Stilbestrol Acetate (B1210297) as a Research Probe
trans-Diethyl Stilbestrol Acetate is a derivative of DES where one of the hydroxyl groups is acetylated. clearsynth.com This modification can alter the compound's physicochemical properties, such as its solubility and metabolic stability, making it a specific tool for certain research applications.
In analytical and biological research, derivatives of DES, including its acetate form, have been prepared to facilitate detection and quantification in biological samples. For example, the formation of various ester derivatives of DES allows for analysis using techniques like gas chromatography-mass spectrometry (GC-MS). epa.gov
The trans isomer of DES is the more stable and commercially utilized form. nih.gov The study of the isomerization of trans-DES to other forms, such as pseudo-diethylstilbestrol, has been a subject of chemical research, utilizing techniques like nuclear magnetic resonance (NMR) and mass spectrometry to elucidate the stereochemistry of these compounds. researchgate.net
While much of the research has focused on DES itself, the use of its acetate derivative allows for comparative studies to understand the structure-activity relationship of stilbene-based estrogens. By comparing the biological effects of DES and this compound, researchers can probe the importance of the free hydroxyl group for receptor binding and downstream signaling events.
Structure
3D Structure
Properties
IUPAC Name |
[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-19(15-6-10-17(22)11-7-15)20(5-2)16-8-12-18(13-9-16)23-14(3)21/h6-13,22H,4-5H2,1-3H3/b20-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVPGASQFBKSX-FMQUCBEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747623 | |
| Record name | 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66320-32-9 | |
| Record name | 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Modifications of Trans Diethyl Stilbestrol Acetate
Advanced Synthetic Routes for trans-Diethyl Stilbestrol Acetate (B1210297)
The creation of trans-Diethyl Stilbestrol Acetate is a multi-step process that begins with the synthesis of the core Diethylstilbestrol (B1670540) (DES) molecule, followed by esterification. The primary challenge lies in controlling the stereochemistry to produce the desired trans isomer, which is significantly more estrogenic than its cis counterpart.
Achieving a high yield of the trans isomer is a key objective in the synthesis of Diethylstilbestrol. Modern organic chemistry offers several powerful reactions that provide stereochemical control. The trans configuration refers to the arrangement where the two ethyl groups and two phenyl groups are on opposite sides of the central carbon-carbon double bond.
Key methodologies for stereoselective synthesis include:
The Horner-Wadsworth-Emmons (HWE) Reaction : This reaction is a widely used method for forming alkenes, often with high E-isomer (trans) selectivity. wiley-vch.de It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For stilbene (B7821643) synthesis, this could involve coupling a benzylic phosphonic acid ester with a substituted benzaldehyde. wiley-vch.de
The Heck Reaction : This palladium-catalyzed cross-coupling reaction is effective for synthesizing substituted stilbenes. It typically involves the reaction of an aryl halide with an alkene. The reaction conditions can be tuned to favor the formation of the trans-stilbene (B89595) product. wiley-vch.de
McMurry Coupling : This reaction involves the reductive coupling of two ketone or aldehyde molecules using a titanium chloride compound (like TiCl₃ or TiCl₄) and a reducing agent. The coupling of p-hydroxypropiophenone can yield a mixture of stilbene isomers, from which the trans form can be isolated.
These advanced methods offer significant advantages over older synthetic routes, which often produced mixtures of cis and trans isomers that were difficult to separate.
Table 1: Comparison of Stereoselective Synthesis Methods
| Method | Reactants | Catalyst/Reagent | Selectivity |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Benzylic phosphonate, Benzaldehyde | Strong Base (e.g., NaH) | High trans selectivity |
| Heck Reaction | Aryl halide, Styrene derivative | Palladium catalyst (e.g., Pd(OAc)₂) | Good trans selectivity |
| McMurry Coupling | Two ketone molecules (e.g., p-hydroxypropiophenone) | Low-valent titanium (e.g., TiCl₃/LiAlH₄) | Variable, can produce isomer mixtures |
The synthesis of Diethylstilbestrol and its acetate derivative relies on readily available chemical precursors. A common and historically significant starting material is p-hydroxypropiophenone. rivm.nl The synthesis plan often involves creating the stilbene backbone from this precursor, followed by the final esterification step.
The general pathway involves:
Formation of the Stilbene Skeleton : Using one of the stereoselective methods mentioned above, precursors like p-hydroxypropiophenone are coupled to form the 4,4'-dihydroxy-α,β-diethylstilbene structure.
Isomer Separation : If the reaction yields a mixture of cis and trans isomers, they are typically separated using techniques like fractional crystallization or chromatography. rivm.nl
Esterification : The final step is the conversion of one of the phenolic hydroxyl groups of trans-Diethylstilbestrol into an acetate group. This is a standard esterification reaction, which can be accomplished by reacting trans-DES with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst. This reaction yields [4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl] acetate, the chemical name for this compound. clearsynth.com
Derivatization Strategies and Analogue Development
Modifying the structure of this compound is crucial for research purposes. These modifications can involve incorporating isotopic labels to trace the molecule in biological systems or altering functional groups to probe its interaction with receptors.
Isotopically labeled compounds are indispensable tools in analytical chemistry and metabolic studies. The synthesis of labeled DES allows researchers to use it as an internal standard for highly accurate quantification in mass spectrometry (MS) assays or to trace its metabolic fate.
Common labeling strategies include:
Deuterium (B1214612) Labeling : Deuterium (²H or D), a stable isotope of hydrogen, is frequently used. For DES, deuteration can be achieved at non-exchangeable positions on the phenyl rings or the ethyl groups. For example, trans-diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 (B1140465) (DES-d8) was developed as a stable internal standard for MS-based assays. The synthesis involves using deuterated precursors or performing deuterium exchange reactions on a precursor like p-hydroxypropiophenone. rivm.nl
Carbon-13 Labeling : ¹³C labeling is another stable isotope strategy used for similar purposes, particularly in metabolic pathway studies.
Radioisotope Labeling : For highly sensitive detection methods like positron emission tomography (PET), radioisotopes such as Fluorine-18 (¹⁸F) can be incorporated. The synthesis of ¹⁸F-labeled stilbenes has been accomplished using methods like the Horner-Wadsworth-Emmons reaction, allowing for non-invasive imaging studies in non-clinical models. wiley-vch.de
Table 2: Isotopically Labeled DES Derivatives and Their Applications
| Isotope | Example Compound | Research Application |
|---|---|---|
| Deuterium (²H) | DES-d8 | Internal standard for mass spectrometry (MS) quantification. |
| Carbon-13 (¹³C) | ¹³C-labeled DES | Metabolic fate and pharmacokinetic studies. |
| Fluorine-18 (¹⁸F) | [¹⁸F]Fluorostilbene derivatives | In vivo imaging with Positron Emission Tomography (PET). wiley-vch.de |
Structure-Activity Relationship (SAR) studies investigate how a chemical's structure correlates with its biological activity. For trans-Diethyl Stilbestrol, SAR studies focus on identifying the key structural features that enable it to bind to and activate estrogen receptors (ERs). These studies are performed in non-clinical models, such as validated ER competitive binding assays. nih.gov
Research has identified several critical features for high-affinity ER binding, using natural estrogens like 17β-estradiol and synthetic ones like DES as templates:
A Phenolic Hydroxyl Group : A hydroxyl group on a phenyl ring is essential. It mimics the 3-OH group of estradiol (B170435) and acts as a crucial hydrogen bond donor and acceptor. nih.gov
A Second Hydrogen-Bonding Group : A second oxygen-containing group at an appropriate distance from the first is needed to mimic the 17β-OH of estradiol. In DES, the second phenolic hydroxyl serves this role. The distance between these two oxygen atoms is a critical parameter. nih.govnih.gov
A Hydrophobic Core : The non-polar stilbene skeleton and the ethyl groups provide the necessary hydrophobicity to fit within the ligand-binding pocket of the estrogen receptor. nih.gov
Specific Stereochemistry : The trans configuration of the stilbene core is vital. It holds the two phenolic rings at a distance that optimally mimics the A and D rings of estradiol, allowing for a proper fit within the receptor. The cis isomer is a much weaker binder due to its different shape. scholaris.ca
Steric Bulk : The size and orientation of the ethyl groups are important for creating a precise steric fit within the receptor's hydrophobic pocket. nih.gov
By synthesizing analogues with modifications to these key areas—for instance, by altering the alkyl groups, changing the position of the hydroxyl groups, or introducing other substituents—researchers can map the ligand-binding domain of the estrogen receptor and understand the molecular basis of estrogenic activity. nih.govpsu.edu
Table 3: Key Structural Features for Estrogen Receptor Binding
| Structural Feature | Role in Binding | Consequence of Modification |
|---|---|---|
| Phenolic Hydroxyl Group | Hydrogen bonding to receptor amino acids. nih.gov | Removal or masking significantly reduces binding affinity. |
| Optimal O-to-O Distance | Spans the ligand-binding pocket, mimicking estradiol. nih.gov | Altering the distance reduces binding effectiveness. |
| Hydrophobic Skeleton | Van der Waals interactions with hydrophobic residues in the receptor. nih.gov | Changes in size or rigidity can disrupt the fit. |
| Trans-Configuration | Correct spatial orientation of phenyl rings. scholaris.ca | Isomerization to cis-form dramatically lowers activity. |
Molecular and Cellular Mechanisms of Action for Trans Diethyl Stilbestrol Acetate
Ligand-Receptor Interactions: Estrogen Receptor Subtype Binding Affinities
Diethylstilbestrol (B1670540) (DES) exhibits a high binding affinity for both primary estrogen receptor (ER) subtypes, ERα and ERβ. wikipedia.org In fact, its affinity for these receptors is notably greater than that of the endogenous estrogen, estradiol (B170435). nih.gov One study determined the relative binding affinity of DES to be 245 +/- 36 for the nuclear estrogen receptor, compared to estradiol's baseline of 100. nih.gov Another study reported that DES has approximately 468% and 295% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org
| Compound | Receptor | Relative Binding Affinity (%) |
| Estradiol | ERα | 100 |
| Diethylstilbestrol | ERα | 468 |
| Estradiol | ERβ | 100 |
| Diethylstilbestrol | ERβ | 295 |
Upon binding to ERα, DES induces a conformational change in the receptor. drugbank.com This alteration is a critical step in the activation of the receptor, enabling it to interact with other proteins and initiate downstream signaling. The DES-induced conformational change in ERα is similar to that caused by estradiol, which allows it to be recognized by coactivator proteins. However, subtle differences in the ligand-binding domain's conformation when bound to DES versus estradiol can lead to differential recruitment of coregulators, potentially explaining some of the unique biological effects of DES. nih.govnih.gov
DES also binds with high affinity to ERβ. wikipedia.org While its affinity for ERβ is slightly lower than for ERα, it is still significantly higher than that of estradiol. wikipedia.org Interestingly, despite a higher binding affinity for ERα, some evidence suggests a preference for the activation of ERβ over ERα, with reported EC50 values of 0.18 nM for ERα and 0.06 nM for ERβ. wikipedia.org The specific interactions of DES with ERβ contribute to the diverse and tissue-specific effects of this compound. The expression of ERβ in different tissues can influence the cellular response to DES. nih.gov
In addition to the classical nuclear estrogen receptors, DES can also act as an agonist for the G protein-coupled estrogen receptor (GPER), also known as GPER1. wikipedia.org However, its affinity for GPER1 is relatively low, with a reported IC50 in the micromolar range (~1,000 nM). wikipedia.org The activation of GPER1 by DES can initiate rapid, non-genomic signaling events within the cell. Research in mouse gubernaculum testis cells suggests that some effects of DES may be mediated through the regulation of GPER expression. nih.govnih.gov
Genomic and Non-Genomic Signaling Pathways
The biological activities of diethylstilbestrol are mediated through both genomic and non-genomic signaling pathways.
The primary mechanism of action for DES is through the classical genomic pathway. patsnap.com Upon entering a target cell, DES binds to and activates estrogen receptors. nih.gov This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. patsnap.com This binding initiates the transcription of these estrogen-responsive genes, leading to changes in protein synthesis and cellular function. patsnap.com For instance, DES has been shown to induce the expression of the histone methyltransferase EZH2, which is involved in gene silencing and is overexpressed in breast cancer. diethylstilbestrol.co.uk The nature of the ERE and the ratio of ER subtypes within a cell can influence which genes are activated. diethylstilbestrol.co.uk
DES is a potent modulator of cellular proliferation and differentiation. drugbank.com Its effects are highly dependent on the cell type and developmental stage. In some contexts, DES stimulates cell proliferation, while in others, it can have inhibitory or differentiation-inducing effects. For example, in the developing female rat reproductive tract, DES was found to increase cell proliferation in the proximal epithelium and mesenchyme of the Müllerian duct but decrease it in the caudal epithelium. nih.gov In male mouse pituitary, DES increases the number of prolactin-producing cells by inducing their proliferation and promoting the transdifferentiation of gonadotropic cells.
Apoptosis and Cell Cycle Control Mechanisms (excluding clinical implications)
Research has demonstrated that the active form of trans-Diethyl Stilbestrol Acetate (B1210297), DES, significantly impacts apoptosis and cell cycle progression in various cell types. In hormone-insensitive prostate cancer cells, DES has been shown to induce apoptosis and promote cell cycle arrest, effects that are independent of the estrogen receptor. nih.gov Fluorescence flow cytometry analysis of these cells treated with DES revealed an increase in the population of hypodiploid (apoptotic) nuclei, a decrease in cells in the G1 and S phases, and an accumulation of cells in the G2/M phase.
Further studies have elucidated the genetic pathways affected by DES. In wild-type mice, DES treatment led to the up-regulation of sixteen genes involved in cell cycle regulation, signal transduction, apoptosis, and transcription. Among the genes with the most significant changes in expression were bad, bcl-x, mdm2, p53, and p21. nih.gov In contrast, the expression of six other apoptosis-related genes, including caspase-1, caspase-2, and FasL, remained unchanged. These findings highlight the complex interplay of genetic factors in mediating the cellular response to DES.
The table below summarizes the observed changes in the expression of key apoptosis and cell cycle-related genes in response to DES treatment in wild-type mice.
| Gene | Function | Change in Expression |
| bad | Pro-apoptotic | Up-regulated |
| bax | Pro-apoptotic | Up-regulated |
| bcl-2 | Anti-apoptotic | Up-regulated |
| bcl-w | Anti-apoptotic | Up-regulated |
| bcl-x | Anti-apoptotic | Up-regulated |
| caspase-3 | Pro-apoptotic | Up-regulated |
| caspase-7 | Pro-apoptotic | Up-regulated |
| caspase-8 | Pro-apoptotic | Up-regulated |
| c-myc | Cell cycle progression, apoptosis | Up-regulated |
| GADD45 | Cell cycle arrest, DNA repair | Up-regulated |
| mdm2 | p53 inhibitor | Up-regulated |
| p53 | Tumor suppressor, cell cycle arrest, apoptosis | Up-regulated |
| p21 | Cell cycle inhibitor | Up-regulated |
| Rb | Tumor suppressor, cell cycle regulation | Up-regulated |
| trail | Pro-apoptotic | Up-regulated |
| caspase-1 | Pro-inflammatory, pro-apoptotic | No change |
| caspase-2 | Pro-apoptotic | No change |
| DR5 | Pro-apoptotic receptor | No change |
| E2F1 | Cell cycle progression | No change |
| FasL | Pro-apoptotic ligand | No change |
| iNOS | Inflammatory response | No change |
Intracellular Metabolism and Bioactivation Research in Model Systems
The metabolic fate of trans-Diethyl Stilbestrol Acetate is a critical determinant of its biological activity. As a prodrug, it requires intracellular conversion to its active form.
Esterase-Mediated Hydrolysis of this compound
This compound is presumed to undergo hydrolysis mediated by intracellular esterases. This enzymatic cleavage of the acetate group yields the biologically active molecule, Diethylstilbestrol (DES). While this activation step is fundamental to the compound's mechanism of action, specific research detailing the kinetics and enzymatic players involved in the hydrolysis of this compound is not extensively documented in the reviewed literature. It is understood that this conversion is a prerequisite for the estrogenic and other cellular effects observed.
Identification of Metabolites and their Fundamental Biological Activities
Following the hydrolysis of the acetate ester, Diethylstilbestrol (DES) undergoes further metabolism, leading to the formation of various metabolites. These metabolic transformations play a crucial role in both the bioactivity and the detoxification of the compound.
One significant metabolic pathway involves the formation of (Z,Z)-Dienestrol. Other identified metabolites include Paroxypropione and various glucuronide conjugates. wikipedia.org Research has also identified a series of indanyl derivatives of DES as in vivo metabolites. nih.gov Interestingly, these indanyl derivatives, such as Indenestrol A and Indenestrol B, exhibit effective binding affinity for the uterine estrogen receptor but possess poor biological activity. nih.gov
The biological activities of some key DES metabolites have been investigated. A study comparing the estrogenicity of various DES metabolites and analogs in a mouse uterine weight bioassay revealed the following rank order of activity: DES > α-dienestrol ≥ DES-epoxide > indanyl-DES > dihydroxy DES > β-dienestrol > DES-phenanthrene. nih.gov This same order of activity was generally observed in competitive equilibrium binding analyses with the mouse uterine cytosol receptor, with the exception of indanyl-DES which showed high binding affinity despite its lower in vivo estrogenicity. nih.gov
The table below presents a summary of identified metabolites of Diethylstilbestrol and their known biological activities.
| Metabolite/Analog | Relative Estrogenic Activity (in vivo) | Estrogen Receptor Binding Affinity |
| Diethylstilbestrol (DES) | Highest | High |
| α-Dienestrol | High | High |
| DES-epoxide | High | Moderate |
| Indanyl-DES | Moderate | High |
| Dihydroxy DES | Low | Moderate |
| β-Dienestrol | Low | Low |
| DES-phenanthrene | Lowest | Low |
| (Z,Z)-Dienestrol | Estrogenic | Binds to Estrogen Receptor |
| Paroxypropione | Not well-characterized | Not well-characterized |
| Glucuronides | Generally inactive | Low |
| Indenestrol A | Poor | High |
| Indenestrol B | Poor | High |
Advanced Analytical Methodologies for Trans Diethyl Stilbestrol Acetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and measuring trans-diethylstilbestrol acetate (B1210297) and its related compounds. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of trans-diethylstilbestrol acetate and its parent compound, DES. Reversed-phase (RP) HPLC methods are particularly effective, capable of resolving geometric isomers (cis- and trans-) and other impurities. nih.gov For direct analysis of esterified forms like diethylstilbestrol (B1670540) dipropionate, RP-HPLC can be used with a mobile phase containing acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.com
Advanced detection systems enhance the selectivity and sensitivity of HPLC analysis. UV detection is common, but for higher specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique provides excellent sensitivity for determining trace levels of residues in complex samples like animal tissues and environmental water. researchgate.netmhlw.go.jp The LC-MS/MS approach allows for quantification with limits of detection (LOD) in the nanogram per liter (ng/L) range. researchgate.net
| Parameter | HPLC Conditions for Stilbene (B7821643) Analysis |
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV or Tandem Mass Spectrometry (MS/MS) |
| Application | Separation of cis/trans isomers, quantification in various matrices |
| Reference | nih.govsielc.com |
For ultra-trace analysis, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and specificity. rsc.org Due to the low volatility of trans-diethylstilbestrol acetate and its parent phenol, a critical step in the analytical workflow is derivatization. waters.comtandfonline.com This process converts the polar hydroxyl groups into less polar, more volatile derivatives, typically by silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.orgusda.gov Analysis of the acetate form would typically involve a hydrolysis step to yield DES, followed by this derivatization.
The GC separates the derivatized analyte from matrix interferences before it enters the tandem mass spectrometer. The MS/MS system is set to monitor specific precursor-to-product ion transitions in what is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This provides a highly selective and sensitive signal, enabling quantification at levels as low as micrograms per kilogram (µg/kg) or parts per billion (ppb) in complex matrices like fish tissue and urine. rsc.orgwaters.com The method's precision is high, with relative standard deviations (RSD) often below 10%. rsc.org
| Parameter | GC-MS/MS Conditions for DES Trace Analysis |
| Sample Preparation | Extraction, Clean-up (e.g., SPE), Hydrolysis (for esters) |
| Derivatization | Silylation (e.g., BSTFA with TMCS) rsc.org |
| GC Column | Capillary column (e.g., OV-1, DB-5MS) rsc.orgwaters.com |
| Ionization Mode | Electron Impact (EI) |
| MS Detection | Tandem Quadrupole (QqQ) in MRM/SRM mode rsc.org |
| Limit of Quantification | 0.0475 µg/kg in fish meat rsc.org |
| Reference | rsc.orgwaters.comusda.govresearchgate.net |
Spectroscopic and Spectrometric Characterization
While chromatography separates compounds, spectroscopy and spectrometry are used to elucidate their structures and confirm their identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. High-resolution NMR can confirm the identity of trans-diethylstilbestrol acetate by providing detailed information about its carbon-hydrogen framework. researchgate.netumich.edu
For trans-diethylstilbestrol diacetate, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethyl groups, and, crucially, the acetate methyl groups. The acetate protons would appear as a sharp singlet, typically in the region of δ 2.0-2.3 ppm. The ethyl groups would present as a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The presence of the acetate groups would be confirmed by a signal for the carbonyl carbon (C=O) around δ 168-171 ppm and a signal for the acetate methyl carbon around δ 21 ppm. These would be in addition to the signals corresponding to the aromatic and ethyl carbons of the stilbene core. chemicalbook.com
Mass spectrometry (MS) provides a molecular "fingerprint" by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. When coupled with GC or LC, it is a powerful tool for confirmation. tandfonline.com The mass spectrum of a compound is unique and can be used for unambiguous identification.
The electron impact (EI) mass spectrum of trans-diethylstilbestrol diacetate has been studied. nih.gov It produces a characteristic molecular ion (M⁺) and several key fragment ions resulting from the cleavage of the ester and ethyl groups. This fragmentation pattern is reproducible and serves as a reliable identifier for the compound.
| Ion Type | Description | Expected m/z for Diacetate |
| Molecular Ion [M]⁺ | Intact molecule with one electron removed | 352 |
| Fragment Ion | Loss of one acetyl group (CH₃CO) | 310 |
| Fragment Ion | Loss of one acetoxy group (CH₃COO) | 293 |
| Fragment Ion | Loss of both acetoxy groups | 234 |
| Reference | nih.gov |
Receptor-Based and Immunochemical Assays for Research
Beyond instrumental analysis, functional assays are used in research to quantify activity and detect the presence of estrogenic compounds. These methods are highly sensitive and are based on biological recognition principles.
Receptor-based assays capitalize on the high binding affinity of the parent compound, diethylstilbestrol, for the estrogen receptor (ER). nih.gov DES binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with an affinity that is often two- to four-fold greater than that of the natural hormone, estradiol (B170435). wikipedia.orgnih.govoup.com Research has shown that the interaction with the ER is a key factor in localizing DES to target tissues. nih.gov The acetate ester would be expected to show activity in these systems following enzymatic hydrolysis to DES. The relative binding affinity (RBA) is a common metric used to compare the potency of different estrogenic compounds.
Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA) and immunochromatographic assays (ICA), are developed based on the highly specific recognition of an antibody for its antigen. These assays can be designed to be highly sensitive for DES and its structural analogs. researchgate.net They are often used as rapid screening tools due to their high throughput and ease of use, with positive results typically confirmed by a chromatographic method like LC-MS/MS.
| Compound | Receptor | Relative Binding Affinity (RBA) % (Estradiol = 100%) |
| Diethylstilbestrol (DES) | Rat Uterine Nuclear ER | 245 nih.gov |
| Diethylstilbestrol (DES) | Rat Uterine Cytosol ER | 399.56 oup.com |
| Estradiol (E₂) | Rat Uterine Nuclear/Cytosol ER | 100 nih.govoup.com |
| Ethinyl Estradiol (EE₂) | Rat Uterine Cytosol ER | 185.34 oup.com |
| Meso-hexestrol | Rat Uterine Cytosol ER | 204.60 oup.com |
| Diethylstilbestrol dimethyl ether | Rat Uterine Cytosol ER | 0.056 oup.com |
Development of Ligand-Binding Assays for Receptor Interaction Studies
Ligand-binding assays are fundamental tools for investigating the interaction between a ligand, such as diethylstilbestrol (the active metabolite of trans-diethylstilbestrol acetate), and its receptors. These assays quantify the affinity of the ligand for the receptor, providing insights into the potency and selectivity of the interaction. The primary targets for DES are the estrogen receptors, ERα and ERβ. wikipedia.org
Various formats of ligand-binding assays have been developed and employed. Competitive radiometric binding assays are a classic and widely used approach. oup.comnih.gov In this method, a radiolabeled estrogen, typically [³H]-estradiol, is incubated with the estrogen receptor in the presence of varying concentrations of the unlabeled test compound (e.g., DES). oup.com The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of its relative binding affinity (RBA). nih.govoup.com Studies using this technique have demonstrated that DES possesses a significantly higher affinity for the nuclear estrogen receptor compared to the endogenous ligand, estradiol. nih.gov For instance, one study determined the RBA of DES to be 245 ± 36, with estradiol set at 100. nih.gov
The assay conditions can influence the measured binding affinity. Research has shown that the presence of serum or purified serum albumin can significantly lower the apparent RBA of DES for the estrogen receptor, suggesting that protein binding in biological fluids can modulate its receptor interaction. nih.gov
More advanced, high-throughput methods like fluorescence polarization (FP)-based assays have also been developed. researchgate.net These homogeneous assays are based on the principle that a small, fluorescently-labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large receptor protein, its rotation slows, and the polarization of light increases. In a competitive FP assay, unlabeled ligands compete with the fluorescent ligand for receptor binding, causing a decrease in polarization that can be measured to determine binding affinity. researchgate.net
These binding assays have been instrumental in characterizing the receptor interaction profile of DES. It is a potent full agonist of both ERα and ERβ. wikipedia.org While it displays very high binding affinity for both receptor subtypes, some studies suggest it may have a several-fold preference for activating ERβ over ERα. wikipedia.org
Table 1: Receptor Binding Affinity of Diethylstilbestrol (DES)
| Assay Type | Receptor | Parameter | Value | Reference |
|---|---|---|---|---|
| Competitive Radiometric Binding Assay | Rat Uterine Nuclear Estrogen Receptor | Relative Binding Affinity (RBA) vs. Estradiol | 245 ± 36 | nih.gov |
| Fluorescence Polarization (FP) Assay | Human ERα | IC₅₀ | 3.5 nM | researchgate.net |
| Fluorescence Polarization (FP) Assay | Human ERβ | K_d | 2 nM | researchgate.net |
| Whole Cell Uptake Assay | PR1 Cell Estrogen Receptor | K_d | 0.027 ± 0.007 nM | pnas.org |
Immunoassays for Research Detection in Biological Samples
Immunoassays are widely utilized for the detection and quantification of trans-diethylstilbestrol acetate's active form, DES, in biological samples for research purposes. These methods are based on the highly specific recognition between an antibody and an antigen (in this case, DES). tandfonline.com Since DES is a small molecule (a hapten), it must first be conjugated to a larger carrier protein, such as bovine serum albumin, to elicit an immune response and produce specific antibodies in animals like rabbits. nih.gov
Competitive immunoassays are the most common format for detecting small molecules like DES. nih.govr-biopharm.com In this setup, DES from a sample competes with a known amount of labeled DES for a limited number of antibody binding sites. nih.govr-biopharm.com The amount of labeled DES bound to the antibody is inversely proportional to the concentration of DES in the sample. r-biopharm.com The label can be a radioisotope (Radioimmunoassay, RIA), an enzyme (Enzyme-Linked Immunosorbent Assay, ELISA), a fluorescent molecule (Fluorescence Immunoassay, FIA), or a chemiluminescent substance (Chemiluminescence Immunoassay, CLEIA). tandfonline.comd-nb.info
ELISA is a particularly common method used for screening DES in samples like urine and tissue. nih.govjournalijar.com These assays are typically performed in 96-well microtiter plates coated with antibodies specific to DES. r-biopharm.com After adding the sample and an enzyme-labeled DES conjugate, a substrate is added that produces a measurable color change. r-biopharm.com The intensity of the color is inversely related to the amount of DES present in the sample. r-biopharm.com Research has shown that these enzyme immunoassays can achieve high sensitivity, with reported 50% inhibition dose (ID₅₀) values as low as 18 pg per well. nih.gov
Another format is the immunochromatographic assay (ICA), which provides a rapid, qualitative, or semi-quantitative result. nih.gov These strip-based tests use gold nanoparticles conjugated to monoclonal antibodies. nih.gov When a sample containing DES is applied, it competes with a DES-protein conjugate immobilized on the test line, resulting in a signal that can be visually interpreted within minutes. nih.gov These assays are well-suited for rapid screening in various research contexts. nih.gov
Table 2: Performance of Immunoassays for Diethylstilbestrol (DES) Detection
| Immunoassay Type | Biological Matrix | Key Performance Metric | Reported Value | Reference |
|---|---|---|---|---|
| Enzyme Immunoassay (EIA) | Bovine Urine | ID₅₀ (HRP-tracer) | 18 pg/well | nih.gov |
| Immunochromatographic Assay (ICA) | Liquid Milk | Visual Detection Limit | 25 ng/g | nih.gov |
| Immunochromatographic Assay (ICA) | Shrimp Tissue | Visual Detection Limit | 25 ng/g | nih.gov |
| ELISA | Cattle Meat | Highest Detected Residue | 171.83 ng/kg | journalijar.com |
Environmental Research and Ecotoxicological Implications of Trans Diethyl Stilbestrol Acetate
Occurrence and Distribution in Environmental Matrices
The production and use of diethylstilbestrol (B1670540) (DES) in biochemical research, medicine, and veterinary applications have led to its release into the environment through various waste streams. lookchem.com It can also enter the environment during its transportation, storage, or disposal. lookchem.com Consequently, DES and its derivatives, such as trans-diethyl stilbestrol acetate (B1210297), have been detected in various environmental compartments.
Wastewater effluents are a primary source of DES contamination in surface waters. nih.govresearchgate.net This is because wastewater treatment plants are often unable to completely remove these compounds from sewage. nih.gov Agricultural runoff, particularly from areas with intensive animal feedlot operations, also contributes significantly to the contamination of waterways. researchgate.netmdpi.com Studies have detected DES in river water receiving discharge from such operations, with concentrations in WuLo Creek, Taiwan, ranging from not detectable to 10.0 ng/L. mdpi.com In addition to water, DES has been found in soil and sewage sludge. frontiersin.org For instance, out of five hormones investigated in soils, DES was detected below the quantitation limits, while its related compounds estrone (B1671321) (E1) and estriol (B74026) (E3) showed median concentrations of 6.3 ng/g and 1.9 ng/g, respectively. frontiersin.org
Environmental Fate and Degradation Pathways
The persistence and transformation of trans-diethyl stilbestrol acetate in the environment are governed by a combination of physical, chemical, and biological processes.
Photodegradation Kinetics and Mechanisms
Photodegradation plays a role in the breakdown of DES in aquatic environments. Studies have shown that semiconductor oxides like nano-TiO2-ZnO can act as effective photocatalysts for the degradation of DES in water. mdpi.org The rate of this photodegradation is influenced by factors such as the concentration of the photocatalyst, the pH of the water, and the distance from the light source. mdpi.org The process generally follows first-order kinetics. mdpi.org For example, with an initial DES concentration of 10 mg/L, complete degradation was achieved in 60 minutes under optimal conditions using a nano-TiO2-ZnO photocatalyst. mdpi.org The apparent degradation rate constant in this case was 0.0704 min-1. mdpi.org Another study investigating the photooxidation of DES induced by Fe(III)-oxalate complexes found that the efficiency was highest at a pH of 3.50 and a specific Fe(III)/oxalate ratio. researchgate.net This photooxidation also followed pseudo-first-order reaction kinetics. researchgate.net
Microbial Degradation and Biotransformation Studies
Microbial activity is a key factor in the degradation of DES. Several bacterial strains have been identified that can degrade DES. For instance, a novel strain of Bacillus subtilis (strain JF) has been shown to effectively degrade DES at concentrations ranging from 25 to 200 mg/L. nih.gov The degradation rate by this strain was found to increase with higher pH levels (pH > 7) and was optimal at a temperature of 45°C. nih.gov This particular strain can completely degrade DES and its degradation metabolites, 4,4'-hexene estrogen quinones (DESQ) and DES-4-semiquinone. nih.gov Another study isolated a Serratia sp. strain capable of degrading DES. wisdomlib.org The freshwater microalga Raphidocelis subcapitata has also demonstrated a strong ability to remove DES from water, primarily through biodegradation and biotransformation rather than simple sorption. semanticscholar.org However, some studies have indicated that DES can be resistant to degradation in activated sludge, suggesting that its breakdown in wastewater treatment plants may not always be efficient. lookchem.com
Sorption and Leaching Characteristics in Soil and Water Systems
Once in the environment, this compound is expected to exhibit strong adsorption to soil and suspended sediments in water. lookchem.com This high sorption affinity suggests that it is less likely to be mobile in soil and may accumulate in sediments. lookchem.com Consequently, volatilization from both dry and wet soil surfaces is considered unlikely. lookchem.com The strong binding to soil particles can reduce its immediate bioavailability but also creates a long-term reservoir of the contaminant. core.ac.uk Factors such as soil type, organic matter content, and water content can influence the extent of sorption and the potential for leaching into groundwater systems. frontiersin.org While strong adsorption can limit leaching, weaker binding may facilitate its movement into groundwater. frontiersin.org
Ecotoxicological Studies in Model Organisms
The ecotoxicological effects of this compound are primarily linked to its potent estrogenic activity, which can disrupt the endocrine systems of various organisms, particularly in aquatic environments.
Endocrine Disruption in Aquatic Organisms (e.g., fish, crustaceans)
Fish: Exposure to DES has been shown to cause significant endocrine disruption in fish. In fathead minnows (Pimephales promelas), exposure to DES has resulted in transgenerational effects, with the third-generation offspring exhibiting impaired reproductive performance. biochemjournal.com Studies on zebrafish (Danio rerio) have revealed that DES exposure during different developmental stages can lead to decreased body length and weight. nih.gov Furthermore, DES can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for reproduction. nih.gov
Crustaceans: Crustaceans are also susceptible to the endocrine-disrupting effects of DES. In Daphnia magna, a common model organism, DES has been shown to delay molting, which is a critical process for growth and reproduction in crustaceans. fucobi.orgresearchgate.net It can also affect the offspring rate and the reproduction of the second generation, with lethal effects observed at concentrations of 1.5 mg/L. sci-hub.se The moulting frequency in Daphnia magna has been significantly reduced at concentrations starting from 0.5 mg/L. sci-hub.se These effects are thought to be mediated through interference with the neuroendocrine system, which regulates molting and reproduction in crustaceans. nih.gov
Interactive Data Table: Ecotoxicological Effects of Diethylstilbestrol (DES) on Aquatic Organisms
| Organism | Species | Exposure Concentration | Observed Effects | Reference |
| Fish | Pimephales promelas (Fathead Minnow) | Not Specified | Impaired reproductive performance in F3 generation. | biochemjournal.com |
| Fish | Danio rerio (Zebrafish) | 100 ng/L and 1000 ng/L | Significant decrease in body length and weight. | nih.gov |
| Crustacean | Daphnia magna | 0.2 mg/L | Affected offspring rate and second-generation reproduction. | sci-hub.se |
| Crustacean | Daphnia magna | 0.5 mg/L | Significant reduction in moulting frequency. | sci-hub.se |
| Crustacean | Daphnia magna | 1.5 mg/L | Lethal effects and immobilization (EC50 = 1.55 mg/L). | sci-hub.se |
| Crustacean | Daphnia magna | Not Specified | Delay in molting. | fucobi.orgresearchgate.net |
Comparative Ecotoxicity with Other Xenoestrogens
trans-Diethylstilbestrol Acetate is a potent xenoestrogen, and its ecotoxicity is often compared to other well-known endocrine-disrupting chemicals (EDCs) to understand its relative environmental risk.
Comparison with Other Xenoestrogens:
17α-ethinylestradiol (EE2): EE2, a synthetic estrogen used in oral contraceptives, is another potent xenoestrogen. Both DES and EE2 can induce vitellogenin production in male fish at very low concentrations, a biomarker of estrogenic exposure. mase.gov.it In vitro studies comparing the cytotoxicity of DES and EE2 in fish and mammalian cell lines have shown that both compounds can be cytotoxic at higher concentrations, while lower concentrations of EE2 can have a stimulatory effect on cell proliferation. nih.gov
Bisphenol A (BPA): BPA is an industrial chemical used in the production of polycarbonate plastics and epoxy resins. While also an estrogen mimic, DES is considered a much more potent estrogenic compound than BPA. patsnap.comeuropa.eu However, BPA is found in the environment at much higher concentrations than DES. mdpi.com
Nonylphenol (NP): NP is a breakdown product of nonylphenol ethoxylates, which are used as industrial surfactants. Similar to BPA, NP is considered less potent than DES but is more prevalent in aquatic environments. nih.goveuropa.eu Studies have shown that NP can have similar effects to estrogens on gene expression in the uterus of mice, but its effects in the liver are distinct, highlighting tissue-specific responses to different xenoestrogens. nih.gov
Key Considerations in Comparative Ecotoxicity:
Potency: DES is recognized as one of the most potent xenoestrogens. patsnap.comresearchgate.net
Environmental Concentrations: While highly potent, the environmental concentrations of DES are generally lower than those of other high-production-volume xenoestrogens like BPA and NP. mdpi.commdpi.com
Mixture Effects: In the environment, organisms are exposed to a mixture of EDCs. researchgate.net The combined effects of these chemicals can be additive or even synergistic, meaning the total effect is greater than the sum of the individual effects. researchgate.net
Species Sensitivity: The sensitivity to different xenoestrogens can vary significantly between species, making cross-species extrapolation of toxicity data complex, especially for invertebrates. mase.gov.it
Interactive Data Table: Comparative Ecotoxicity of Xenoestrogens
Comparative Academic Studies of Trans Diethyl Stilbestrol Acetate
Comparison with Diethylstilbestrol (B1670540) (DES) on Molecular Interactions
trans-Diethylstilbestrol acetate (B1210297) and its parent compound, diethylstilbestrol (DES), are both synthetic nonsteroidal estrogens that interact with estrogen receptors (ERs). wikipedia.org However, their molecular interactions, influenced by structural and metabolic differences, present distinct profiles in research settings.
Relative Receptor Binding Affinities and Signaling Potencies
trans-Diethylstilbestrol acetate, in its un-metabolized form, is generally considered to have a lower binding affinity for estrogen receptors compared to DES. The acetate group at the phenolic hydroxyl positions hinders the direct interaction with the receptor's ligand-binding domain. However, upon hydrolysis to DES, it exerts potent estrogenic effects.
DES itself demonstrates a high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), in some cases even greater than the natural estrogen, estradiol (B170435). nih.gov Studies have reported that DES possesses approximately 468% and 295% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org Despite this high binding affinity, the effective concentrations (EC50) for receptor activation suggest a preference for ERβ. wikipedia.org This potent binding and activation are central to its strong estrogenic activity. The primary "steroidal" effect of estrogens like DES is the negative feedback on the hypothalamus and pituitary gland, which reduces luteinizing hormone (LH) and subsequently testosterone (B1683101) levels. auajournals.org
Interactive Table: Relative Binding Affinity of Estrogenic Compounds
| Compound | Target Receptor | Relative Binding Affinity (Estradiol = 100) |
|---|---|---|
| Diethylstilbestrol (DES) | ERα | ~468% |
| Diethylstilbestrol (DES) | ERβ | ~295% |
Metabolic Differences and Their Implications for Research
The primary metabolic difference between trans-diethylstilbestrol acetate and DES lies in the initial hydrolysis step required for the acetate form to become active. This esterification makes trans-diethylstilbestrol acetate a pro-drug of DES. In research, this difference can be exploited to study the time-course of estrogenic action or to achieve a more sustained release of the active compound in in vivo models.
Once converted to DES, the metabolism proceeds through pathways of hydroxylation and oxidation. wikipedia.org The metabolism of DES can lead to the formation of various metabolites, some of which are reactive and can covalently bind to macromolecules like DNA. psu.edu This metabolic activation is thought to be a key factor in the toxicological profile of DES. psu.edu In contrast, natural estrogens like estradiol are also metabolized, but the disposition and effects of their metabolites can differ significantly. nih.gov For instance, the metabolism of estradiol can lead to the formation of 2-methoxyestradiol (B1684026) (2ME2), a metabolite with antiproliferative and antiangiogenic properties that are not mediated through the estrogen receptor. auajournals.org
The metabolic stability of DES is greater than that of natural estrogens, contributing to its prolonged activity. wikipedia.org This resistance to metabolism, combined with its high receptor affinity, underpins its potent and long-lasting estrogenic effects observed in research. wikipedia.org
Comparison with Natural Estrogens (e.g., Estradiol) in in vitro Systems
In laboratory settings, trans-diethylstilbestrol acetate (after conversion to DES) and natural estrogens like estradiol are frequently used to probe the mechanisms of estrogen action. While both can activate estrogen receptors, their distinct chemical structures lead to differences in downstream biological responses.
Differential Gene Expression Profiles in Cell Lines
The binding of an estrogenic compound to an estrogen receptor initiates a cascade of events leading to the regulation of gene expression. Both DES and estradiol can influence the expression of a wide array of genes. However, the specific sets of genes they regulate and the magnitude of this regulation can differ.
Microarray analyses in human primitive Mullerian duct cells, which express ERβ, have shown that high doses of DES can induce the expression of oncogenes like c-myc. nih.gov Interestingly, this induction was not completely blocked by an ER antagonist, suggesting the involvement of ER-independent pathways at high concentrations. nih.gov In prostate cancer cell lines, both estradiol and DES have been shown to affect cell viability, but through different signaling mechanisms. researchgate.net For example, in some contexts, estradiol's effects were correlated with the generation of reactive oxygen species (ROS), while DES-induced effects were linked to other pathways. researchgate.net These differential genomic responses underscore the fact that not all estrogen receptor agonists produce identical biological outcomes.
Unique Conformational Changes Induced in Estrogen Receptors
The binding of a ligand to the estrogen receptor induces a conformational change in the protein, which is a critical step in its activation. nih.govnih.gov While both DES and estradiol are ER agonists, the precise shape the receptor adopts upon binding each ligand can vary. These subtle differences in conformation can affect the receptor's interaction with co-regulatory proteins, ultimately influencing the transcriptional activity at target genes.
Studies using techniques like site-directed spin labeling have demonstrated that the ER can exist in a range of conformations, with specific ligands stabilizing distinct structural states. These ligand-specific conformations are thought to be the basis for the differential gene expression patterns and biological effects observed with various estrogenic compounds. nih.govnih.gov The non-steroidal, more flexible structure of DES compared to the rigid steroidal backbone of estradiol may allow it to induce a unique receptor conformation, leading to a distinct profile of protein-protein interactions and downstream signaling.
Structure-Activity Relationships within Stilbene (B7821643) Derivatives (academic focus)
The study of stilbene derivatives provides a rich field for understanding how chemical structure dictates biological activity. rsc.orgrsc.orgnih.gov Stilbenes are a class of compounds characterized by a 1,2-diphenylethylene core. rsc.orgrsc.orgnih.gov Their estrogenic activity is highly dependent on the nature and position of substituent groups on the phenyl rings.
For a stilbene derivative to have high estrogenic activity, it is generally understood that hydroxyl groups on the phenyl rings are crucial, mimicking the phenolic hydroxyls of estradiol. The trans configuration of the double bond is also important, as it holds the two phenyl rings in a spatial arrangement that fits within the ligand-binding pocket of the estrogen receptor, similar to the A and D rings of estradiol.
The ethyl groups in DES are also critical for its high potency. They are thought to contribute to the optimal positioning of the phenyl rings within the receptor's binding site. Modifications to these groups or the phenyl rings can drastically alter the compound's affinity for the estrogen receptor and its subsequent biological activity. For instance, the synthesis and evaluation of various DES analogs and metabolites have shown a clear correlation between their binding affinity for the estrogen receptor and their estrogenic potency in bioassays. nih.gov The study of these structure-activity relationships is fundamental to medicinal chemistry and the design of new compounds with specific hormonal or anti-hormonal properties. rsc.orgrsc.orgnih.gov
Interactive Table: Key Stilbene Derivatives and Their Biological Focus
| Compound Name | Key Structural Feature | Primary Area of Academic Study |
|---|---|---|
| Resveratrol | Natural polyphenol | Antioxidant, anti-inflammatory, anti-cancer properties |
| Pterostilbene | Dimethoxy derivative of resveratrol | Increased bioavailability and metabolic stability |
| Combretastatin A-4 | cis-stilbene | Anti-cancer, anti-angiogenic |
| Diethylstilbestrol (DES) | Synthetic, non-steroidal | Potent estrogen receptor agonist |
Applications of Trans Diethyl Stilbestrol Acetate As a Research Tool
Use in Estrogen Receptor Ligand Binding Assays
Trans-diethylstilbestrol acetate's precursor, diethylstilbestrol (B1670540) (DES), is frequently used in estrogen receptor (ER) ligand binding assays to characterize the binding affinities of other compounds. These competitive binding assays are crucial for identifying and characterizing potential endocrine-disrupting chemicals and for developing new pharmaceuticals that target the estrogen receptor.
In these assays, a radiolabeled form of estradiol (B170435) ([3H]-estradiol) is typically used as the primary ligand for the estrogen receptor. Test chemicals are then introduced to compete with [3H]-estradiol for binding to the ER. The ability of a test compound to displace the radiolabeled estradiol is measured, and from this, its relative binding affinity (RBA) is determined. DES often serves as a positive control or reference compound in these studies due to its high and well-characterized affinity for the ER. oup.comoup.com
Research has shown that DES exhibits a strong affinity for both major estrogen receptor subtypes, ERα and ERβ. wikipedia.org In some competitive binding assays, DES has even demonstrated a higher affinity for the ER than the endogenous hormone estradiol. oup.com For instance, one study reported that DES had an IC50 of 0.5 nM in a competitive binding assay with rat uterus ER, which was lower than that of estradiol (1.0 nM), indicating a higher binding affinity. jst.go.jp Another study using nanoelectrospray mass spectrometry to evaluate relative binding affinities found the order to be 4-hydroxytamoxifen (B85900) ≈ diethylstilbestrol > 17β-estradiol. nih.gov
The data from these binding assays are critical for understanding the structure-activity relationships of estrogenic compounds. For example, studies have shown that the presence of hydroxyl groups is important for high-affinity binding, and modifications to these groups, such as methylation, can significantly reduce binding affinity. oup.com
Interactive Data Table: Relative Binding Affinities (RBA) of Selected Compounds to the Estrogen Receptor
| Compound | Class | Relative Binding Affinity (RBA) vs. Estradiol (E2=100) | Reference |
| Diethylstilbestrol (DES) | Synthetic Estrogen | 399.56 | oup.com |
| meso-Hexestrol | Synthetic Estrogen | Greater than E2 | oup.com |
| Ethinyl Estradiol (EE2) | Synthetic Estrogen | Greater than E2 | oup.com |
| 4-Hydroxytamoxifen | Antiestrogen | Greater than E2 | oup.com |
| Diethylstilbestrol dimethyl ether | Synthetic Estrogen | 0.056 | oup.com |
Application in Studies of Estrogen Signaling Pathway Modulation
Trans-diethylstilbestrol acetate's active form, DES, has been instrumental in elucidating the complex mechanisms of the estrogen signaling pathway. As a potent estrogen agonist, it can mimic the effects of endogenous estrogens, allowing researchers to study the downstream consequences of ER activation. drugbank.com
Upon binding to the ER, DES induces conformational changes in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen-responsive elements (EREs) in the promoter regions of target genes. nih.govasu.edu This interaction initiates the transcription of these genes, resulting in a cascade of cellular responses. asu.edu
Studies using DES have been crucial in identifying and characterizing estrogen-responsive genes. For example, research has shown that developmental exposure to DES can lead to the persistent altered expression of estrogen-responsive genes, which may be linked to long-term health effects. nih.gov Some of the genes identified as being modulated by DES include lactotransferrin (Ltf), transforming growth factor beta 1 (Tgfb1), and cyclin D1 (Ccnd1). nih.gov
Furthermore, DES has been used to investigate the non-genomic effects of estrogens, which are mediated by membrane-associated estrogen receptors and involve rapid signaling events. It has also been used to study the crosstalk between the estrogen signaling pathway and other cellular signaling pathways, such as those involving growth factors. nih.gov The synthetic nature and stability of DES make it a reliable tool for inducing a consistent estrogenic response in experimental models, from cell cultures to animal studies. d-nb.info
As a Reference Standard in Analytical Chemistry Method Development
Trans-diethylstilbestrol acetate (B1210297) and its parent compound, DES, serve as essential reference standards in the development and validation of analytical methods for detecting and quantifying stilbene (B7821643) estrogens in various matrices. These methods are critical for monitoring food safety, environmental contamination, and for use in forensic and clinical toxicology.
Due to concerns about its adverse health effects, the use of DES as a growth promoter in livestock has been banned in many countries. r-biopharm.com Consequently, sensitive and reliable analytical methods are required to enforce this ban and ensure the absence of DES residues in food products of animal origin. Trans-diethylstilbestrol acetate is used to create certified reference materials for this purpose. sigmaaldrich.com
Various analytical techniques have been developed for the detection of DES, including:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the confirmation of DES residues. researchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of DES in complex matrices like urine, wastewater, and animal tissues. bohrium.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC with various detectors, such as photodiode array (PDA), is used for the screening and quantification of DES. nih.gov
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the rapid screening of DES in samples like urine and tissue. r-biopharm.com
In the development of these methods, trans-diethylstilbestrol acetate is used to prepare calibration standards and fortified samples to determine key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. researchgate.netresearchgate.netnih.gov For example, a study developing an LC-MS/MS method for stilbene residues in finfish reported method detection limits for DES at or below 0.21 ng/g and a limit of quantification ranging from 0.18 to 0.65 ng/g across different fish matrices. researchgate.net
Interactive Data Table: Analytical Methods for Diethylstilbestrol (DES) Detection
| Analytical Technique | Matrix | Reported Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| GC-MS/MS | Fish Meat | LOD: 0.0142 μg/kg, LOQ: 0.0475 μg/kg | researchgate.net |
| HPLC-PDA | Human Urine | LOD: 0.26-0.62 ng/mL, LOQ: 0.8-1.9 ng/mL | nih.gov |
| LC-MS/MS | Finfish Tissue | LOD: ≤ 0.21 ng/g, LOQ: 0.18-0.65 ng/g | researchgate.net |
| UHPLC-MS/MS | Wastewater | LOD: 0.15 - 9.35 ng/L | bohrium.com |
Contribution to Understanding Xenoestrogen Biology
Trans-diethylstilbestrol acetate, through its active form DES, has played a pivotal role in shaping our understanding of xenoestrogen biology. Xenoestrogens are foreign compounds that mimic the effects of endogenous estrogens, and DES is often considered a model or prototype xenoestrogen due to its potent estrogenic activity. nih.govnih.gov
The historical use of DES in pregnant women and the subsequent health consequences observed in their offspring provided a tragic but invaluable human model for the effects of in-utero exposure to a potent xenoestrogen. nih.gov This has led to extensive research on the mechanisms by which xenoestrogens can disrupt normal development and contribute to disease later in life.
Studies using DES have demonstrated that xenoestrogens can interfere with the endocrine system in several ways:
Receptor Binding: Xenoestrogens can bind to estrogen receptors, often with high affinity, and either mimic (agonist) or block (antagonist) the actions of endogenous estrogens. researchgate.net
Modulation of Gene Expression: By activating or inhibiting ER-mediated gene transcription, xenoestrogens can alter cellular processes involved in growth, differentiation, and reproduction. asu.edu
Epigenetic Modifications: Research suggests that developmental exposure to DES can lead to abnormal DNA methylation patterns in estrogen-responsive genes, providing a potential mechanism for the long-lasting effects of xenoestrogen exposure. asu.edu
The study of DES has been fundamental in establishing the concept of endocrine disruption and has provided a framework for evaluating the potential risks of other environmental estrogens. nih.govviamedica.pl The insights gained from DES research have been critical in developing screening assays and regulatory policies aimed at identifying and managing the risks posed by xenoestrogens in the environment and food supply. nih.gov
Future Directions and Emerging Research Avenues for Trans Diethyl Stilbestrol Acetate
Advanced Computational Modeling of Ligand-Receptor Dynamics
Computational modeling has become an indispensable tool in toxicology and pharmacology for predicting the interaction of chemicals with biological targets. For trans-diethylstilbestrol acetate (B1210297), advanced computational approaches can provide profound insights into its binding with estrogen receptors (ERα and ERβ) and predict the activity of other potential endocrine disruptors. nih.gov
Future research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR) models: Developing more sophisticated QSAR models that correlate the chemical structure of stilbene (B7821643) derivatives with their biological activity, incorporating a wide range of molecular descriptors. nih.gov
Molecular docking simulations: Utilizing high-throughput virtual screening and molecular docking to predict the binding affinity and orientation of trans-diethylstilbestrol acetate and other environmental estrogens within the ER ligand-binding pocket. nih.govescholarship.org
Multi-conformational pocket-field docking: Employing advanced techniques that account for the flexibility of the receptor to more accurately predict ligand binding and identify novel endocrine-disrupting chemicals. escholarship.org
Development of Highly Sensitive Environmental Detection Methods
The widespread presence of endocrine-disrupting chemicals (EDCs) in the environment necessitates the development of highly sensitive and specific detection methods. For trans-diethylstilbestrol acetate and its parent compound, diethylstilbestrol (B1670540) (DES), a variety of analytical techniques have been employed, each with its own advantages and limitations.
Current methods for detecting DES in environmental and biological samples include:
Chromatographic techniques: High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for their high sensitivity and specificity. researchgate.nettandfonline.comd-nb.info Derivatization steps are often required for GC-MS analysis to increase the volatility and thermal stability of the analytes. d-nb.info
Immunoassays: Enzyme-linked immunosorbent assay (ELISA) offers a rapid and cost-effective screening method, though it may have lower specificity compared to chromatographic techniques. mdpi.com
Biosensors: Emerging technologies such as imprinted crystalline colloidal arrays (ICCA) are being developed for real-time, label-free detection of DES in aqueous solutions. researchgate.net
Future research will focus on:
Improving detection limits: Pushing the limits of detection to the low nanogram or even picogram per liter range to accurately quantify trace amounts in various water matrices. tandfonline.commdpi.com
Multi-residue analysis: Developing methods capable of simultaneously detecting a wide range of EDCs, including various stilbene derivatives and other classes of contaminants. tandfonline.com
On-site and real-time monitoring: Creating portable and user-friendly biosensors for rapid screening of water sources in the field. researchgate.net
| Method | Limit of Detection (LOD) | Matrix | Reference |
| GC-MS | 0.20 μg kg⁻¹ | Aquatic Products | researchgate.net |
| HPLC-DAD | 0.42–0.72 µg/kg | Animal Foods | tandfonline.com |
| LC-MS/MS | low ng/L range | Water | tandfonline.com |
| ELISA | 0.2–5 ng/L | Water | mdpi.com |
| ICCA | N/A | Aqueous Solution | researchgate.net |
This table is for illustrative purposes and specific LODs can vary based on the exact methodology and matrix.
Role in Comparative Endocrine Disruptor Research Frameworks
Trans-diethylstilbestrol acetate and its parent compound, DES, serve as important reference chemicals in comparative research on endocrine disruptors. nih.govelsevier.es Their well-characterized estrogenic activity provides a benchmark against which the potency and mechanisms of other potential EDCs can be evaluated.
The Endocrine Disruptor Screening Program (EDSP) utilizes a tiered approach to evaluate chemicals for their potential to interfere with the estrogen, androgen, and thyroid systems. osti.gov In vitro assays, such as ER binding and transcriptional activation assays, and in vivo studies, like the uterotrophic assay in rodents, are key components of this program. osti.gov
Future research will continue to utilize trans-diethylstilbestrol acetate and DES to:
Validate new screening methods: Assess the accuracy and reliability of high-throughput transcriptomics and other emerging technologies for predicting the estrogenic activity of chemicals. osti.gov
Understand structure-activity relationships: Compare the effects of a wide range of EDCs with different chemical structures to identify common mechanisms of action and molecular features that confer endocrine-disrupting properties. nih.govelsevier.es
Investigate mixture effects: Study the combined effects of co-exposure to multiple EDCs, as human and wildlife populations are typically exposed to complex mixtures of environmental contaminants. elsevier.es
Unanswered Questions in the Environmental Metabolism of Stilbene Derivatives
The environmental fate and metabolism of stilbene derivatives are complex and not yet fully understood. While the biosynthesis of stilbenes in plants is relatively well-studied, their degradation and transformation in various environmental compartments remain an active area of research. mdpi.comscirp.orgresearchgate.net
In plants, stilbene synthase is the key enzyme responsible for the production of the stilbene backbone from p-coumaroyl-CoA and malonyl-CoA. scirp.orgresearchgate.net Subsequent modifications, such as methylation catalyzed by O-methyltransferases, can alter the solubility and biological activity of these compounds. mdpi.com
Key unanswered questions that future research will address include:
Biodegradation pathways: Identifying the microorganisms and enzymatic pathways responsible for the breakdown of trans-diethylstilbestrol acetate and other synthetic stilbenes in soil and water.
Formation of persistent metabolites: Determining whether the environmental metabolism of stilbene derivatives leads to the formation of metabolites with greater persistence or biological activity than the parent compound. Although the in vivo metabolism of many stilbenes is not fully known, they share a common skeleton and can have similar biological activity. nih.gov
Influence of environmental factors: Investigating how factors such as pH, temperature, and the presence of other organic matter affect the rate and pathways of degradation.
Q & A
Q. What validated spectrophotometric methods are available for quantifying trans-Diethyl Stilbestrol Acetate (DES) in pharmaceutical formulations?
A sensitive and precise colorimetric method involves reacting DES with 2,3,5-triphenyltetrazolium chloride (TTC) at 50°C for 45 minutes, followed by absorbance measurement at 485 nm. The Beer-Lambert law is valid for DES concentrations of 2–22 µg/mL, with a regression coefficient (r) of 0.9996 and a slope (α) of 0.0464. This method eliminates interference from common tablet excipients (e.g., phenobarbital, sulfathiazole) through alcohol extraction .
Q. What is the mechanistic basis for DES-induced transplacental carcinogenesis?
DES acts as a transplacental carcinogen by causing genetic alterations in fetal vaginal cells during gestation. These latent defects are promoted by endogenous hormonal activity during puberty, leading to adenocarcinoma. Progestational therapy may suppress tumor progression in such cases .
Q. How does DES influence microbial metabolism, and what experimental models are used to study this?
DES inhibits substrate metabolism in Aerobacter aerogenes by disrupting enzymatic pathways (e.g., isocitric dehydrogenase, glutamate dehydrogenase). Experimental protocols involve measuring oxygen uptake and substrate utilization in microbial cultures under DES exposure, with dose-dependent effects observed .
Q. What historical pharmacological studies established DES’s estrogenic activity compared to natural estrogens?
Early bioassays in chicks and rodents demonstrated DES’s potency via oral administration. Relative activity was quantified using Bliss’s statistical design (1944), comparing DES to estradiol dipropionate and methoxy bisdehydrodoisynolic acid (MDDA). DES showed prolonged estrogenic effects due to its nonsteroidal structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in DES carcinogenicity data across different experimental models?
Discrepancies arise from variations in exposure timing (gestational vs. adult), species-specific metabolic pathways, and dose thresholds. For example, in utero DES exposure in humans correlates strongly with vaginal adenocarcinoma, while rodent models may require higher doses or longer latency periods. Meta-analyses should account for interspecies differences and epigenetic modifiers .
Q. What methodological improvements enhance the accuracy of DES quantification in complex matrices like oily formulations?
Direct analysis of DES dipropionate in oil-based carriers (e.g., glyceryl trinitrate) avoids hydrolysis steps. Spectrophotometric corrections for inherent matrix absorbance at 485 nm and temperature-controlled reactions (50°C) minimize background noise. Recovery rates average 99.45% (±0.93 SD) with a relative standard deviation of 1.277 × 10⁻⁴ .
Q. How does DES modulate androgen-sensitive cancers like prostate cancer, and what are its limitations in clinical use?
DES suppresses testosterone via negative feedback on the hypothalamic-pituitary axis, reducing prostate cancer progression. However, its utility is limited by thromboembolic side effects. Comparative studies with flutamide and cyproterone acetate show DES’s cost-effectiveness but highlight the need for adjunct anticoagulant protocols in resource-limited settings .
Q. What experimental designs are optimal for studying DES’s anabolic effects in livestock without confounding variables?
Randomized controlled trials in cattle should control for diet (e.g., high-grain vs. forage), DES administration routes (oral vs. subcutaneous implants), and slaughter intervals to assess residue kinetics. Studies by Ogilvie et al. (1960) demonstrated DES increases feed efficiency by 10–15%, but carcass lipid deposition varies with dosage duration .
Q. How can automated analytical systems improve reproducibility in DES research?
Integrating spectrophotometric assays with high-performance liquid chromatography (HPLC) enables cross-validation. For example, reverse-phase HPLC with UV detection (e.g., 280 nm) separates DES from co-formulated drugs like chloramphenicol or tretinoin, achieving detection limits of 0.1 µg/mL .
Q. What statistical frameworks are critical for assessing DES’s dose-response relationships in long-term carcinogenesis studies?
Bliss’s probit analysis (1944) and Kaplan-Meier survival curves are essential for modeling tumor latency and incidence rates. Sample size calculations must account for expected effect sizes (e.g., minimum clinically important difference of 20% in tumor incidence) and attrition rates in longitudinal cohorts .
Q. Key Data from Cited Studies
- Spectrophotometric Sensitivity : Linear range = 2–22 µg/mL; r = 0.9996; LOD = 0.5 µg/mL .
- Carcinogenicity : 7/8 vaginal adenocarcinoma cases linked to maternal DES exposure (p < 0.00001) .
- Microbial Inhibition : DES reduces Aerobacter aerogenes substrate metabolism by 40–60% at 10 µM .
- Livestock Trials : DES implants increase cattle weight gain by 12–18% (p < 0.05) over controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
